Cas no 21394-53-6 (Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI))

Technical Introduction: N-(1-Adamantylcarbonyl)-DL-methionine (8CI) is a chemically modified derivative of methionine, incorporating an adamantylcarbonyl group. This structural modification enhances the compound's stability and potential for specialized applications in peptide synthesis and medicinal chemistry. The adamantyl moiety confers increased lipophilicity, which may improve membrane permeability and bioavailability in drug design. As a racemic mixture (DL-), it offers versatility in research settings where stereochemical effects are under investigation. The compound's unique structure makes it valuable for studying enzyme interactions, prodrug development, and as a building block in organic synthesis. Its well-defined chemical properties ensure reproducibility in experimental and industrial contexts.
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) structure
21394-53-6 structure
商品名:Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
CAS番号:21394-53-6
MF:C16H25NO3S
メガワット:311.4396
CID:290534
PubChem ID:4961919

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 化学的及び物理的性質

名前と識別子

    • Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
    • 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoic acid
    • 2-[(1-ADAMANTYLCARBONYL)AMINO]-4-(METHYLTHIO)BUTANOIC ACID
    • AKOS002433976
    • DTXSID20406969
    • CS-0344658
    • 2-[(adamantan-1-yl)formamido]-4-(methylsulfanyl)butanoic acid
    • Z85883178
    • 2-(ADAMANTAN-1-YLFORMAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID
    • EN300-12479
    • AKOS017271430
    • (Adamantane-1-carbonyl)methionine
    • 21394-53-6
    • インチ: InChI=1S/C16H25NO3S/c1-21-3-2-13(14(18)19)17-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,2-9H2,1H3,(H,17,20)(H,18,19)
    • InChIKey: DLCLYUTWBTWFSL-UHFFFAOYSA-N
    • ほほえんだ: C12(C(NC(C(O)=O)CCSC)=O)CC3CC(CC(C3)C1)C2

計算された属性

  • せいみつぶんしりょう: 310.14782
  • どういたいしつりょう: 310.147689
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.5
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.249
  • ふってん: 554.5°Cat760mmHg
  • フラッシュポイント: 289.2°C
  • PSA: 69.23

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12479-0.1g
21394-53-6
0.1g
$591.0 2023-02-09
Enamine
EN300-12479-2.5g
21394-53-6
2.5g
$1315.0 2023-02-09
Enamine
EN300-12479-250mg
21394-53-6 90.0%
250mg
$579.0 2023-10-02
Enamine
EN300-12479-100mg
21394-53-6 90.0%
100mg
$553.0 2023-10-02
1PlusChem
1P00731D-1g
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
21394-53-6 90%
1g
$839.00 2023-12-19
1PlusChem
1P00731D-2.5g
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
21394-53-6 90%
2.5g
$1583.00 2023-12-19
1PlusChem
1P00731D-50mg
Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)
21394-53-6 90%
50mg
$715.00 2023-12-19
Enamine
EN300-12479-5000mg
21394-53-6 90.0%
5000mg
$1821.0 2023-10-02
Enamine
EN300-12479-0.25g
21394-53-6
0.25g
$617.0 2023-02-09
Enamine
EN300-12479-0.5g
21394-53-6
0.5g
$645.0 2023-02-09

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI) 関連文献

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI)に関する追加情報

Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI): A Comprehensive Overview

The compound Methionine, N-(1-adamantylcarbonyl)-, DL- (8CI), identified by the CAS number 21394-53-6, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of methionine, a naturally occurring essential amino acid. The addition of the adamantyl group to the methionine backbone introduces unique properties that make it valuable in various applications.

Methionine itself is a fundamental building block in proteins and plays a critical role in sulfur metabolism. The modification with the adamantyl group enhances its stability and bioavailability, making it an attractive candidate for research in drug delivery systems and nutraceuticals. Recent studies have explored its potential as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to improve drug solubility and absorption.

The adamantyl group is known for its rigid and highly branched structure, which contributes to the compound's exceptional stability. This structural feature makes Methionine, N-(1-adamantylcarbonyl)-, DL- resistant to enzymatic degradation, a property that is particularly advantageous in pharmaceutical applications. Researchers have demonstrated its ability to protect encapsulated drugs from premature degradation in the gastrointestinal tract, thereby enhancing therapeutic efficacy.

In terms of synthesis, the compound can be prepared through a series of well-established organic reactions. The process typically involves the activation of methionine via mixed carbonic anhydrides or other activating agents, followed by nucleophilic substitution with an adamantyl alcohol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

The stereochemistry of Methionine, N-(1-adamantylcarbonyl)- is crucial for its biological activity. The DL-form indicates that it contains both dextrorotatory (D) and levorotatory (L) enantiomers in equal proportions. This racemic mixture is often preferred in applications where both enantiomers contribute synergistically to the desired effect. However, ongoing research is exploring the potential benefits of using pure enantiomers for targeted therapies.

One of the most promising areas of research involving this compound is its application in drug delivery systems. By incorporating Methionine, N-(1-adamantylcarbonyl)- into lipid nanoparticles or micelles, scientists have achieved enhanced drug loading capacities and improved pharmacokinetics. Preclinical studies have shown significant increases in drug bioavailability compared to conventional formulations.

Beyond pharmaceuticals, Methionine, N-(1-adamantylcarbonyl)- has also found applications in materials science. Its unique combination of rigidity and flexibility makes it an ideal component for synthesizing novel polymers with tailored mechanical properties. Recent breakthroughs include its use as a monomer in polyurethane production, resulting in materials with improved thermal stability and mechanical resilience.

In conclusion, Methionine, N-(1-adamantylcarbonyl)-, CAS No 21394-53-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovative research directions. As advancements in synthetic methods and application development progress,Methionine derivatives like this one are poised to play an increasingly important role in modern science and technology.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd